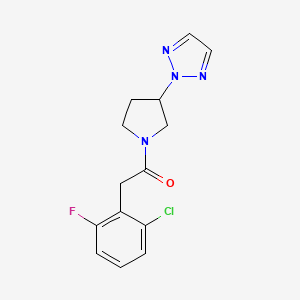

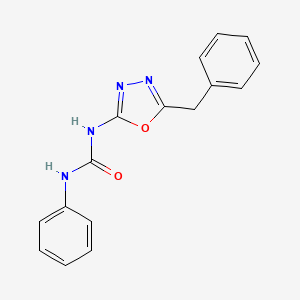

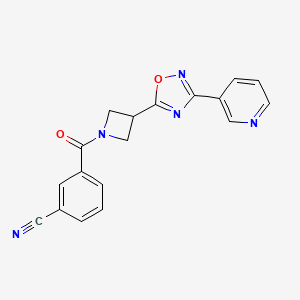

![molecular formula C16H17ClN4O3S B2541236 1-(2-氯苯基)-3-(1,3,6-三甲基-2,2-二氧化-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)脲 CAS No. 2034263-18-6](/img/structure/B2541236.png)

1-(2-氯苯基)-3-(1,3,6-三甲基-2,2-二氧化-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea" is a derivative of thiadiazole-phenyl-urea, which is a class of compounds known for various biological activities. The related compounds have been studied for their anti-tumor, fungicidal, and inhibitory effects on energy conservation in biological systems . These compounds typically consist of a thiadiazole ring attached to a phenyl group with a urea linkage, which can be modified to produce derivatives with different properties.

Synthesis Analysis

The synthesis of related thiadiazole-phenyl-urea compounds involves the reaction of an isocyanate with an amino-thiadiazole. For instance, the synthesis of N~1-(1,3,4-thiadiazole-2-yl)-N~3-m-chlorobenzoyl-urea was achieved by reacting m-chlorophenyl isocyanate with 2-amino-1,3,4-thiadiazole . Similarly, the synthesis of 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea was performed using 4-chlorobenzoyl isocyanate and 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole . These reactions typically occur in a solvent such as dry acetonitrile and result in compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiadiazole-phenyl-urea derivatives is characterized by X-ray diffraction techniques. The crystal structure of a related compound, N~1-(1,3,4-thiadiazole-2-yl)-N~3-m-chlorobenzoyl-urea, was determined to belong to the monoclinic system with specific cell parameters . Another compound, 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, was found to have a triclinic system with three different conformations in the asymmetric unit, indicating the flexibility of the urea linkage . The urea linkage in these compounds can be coplanar, allowing for the formation of intramolecular hydrogen bonds, which can influence the biological activity of the compound.

Chemical Reactions Analysis

Thiadiazole-phenyl-urea derivatives exhibit various chemical reactions due to their functional groups. The urea moiety can participate in hydrogen bonding, which is crucial for the biological activity of these compounds. For example, the compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was found to contain N-H…N hydrogen bonding, which contributes to its potential as a nonlinear optical (NLO) material . The presence of chlorine and other halogen substituents on the phenyl ring can also influence the reactivity and biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole-phenyl-urea derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and molecular geometry of these compounds . The electronic properties, such as the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map, can be calculated using density functional theory (DFT) methods, as demonstrated for the compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These properties are essential for understanding the interaction of these compounds with biological targets and their potential applications in various fields, including as inhibitors of energy conservation and chitin synthesis .

科学研究应用

合成和结构分析

这种化合物属于一类化学物质,参与合成具有潜在生物活性的新衍生物。例如,Ling 等人(2008 年)的研究探索了新型 4,5-二取代噻唑基脲衍生物的合成,包括与查询化合物相似的结构,显示出有希望的抗肿瘤活性。该研究强调了通过元素分析、核磁共振和 X 射线衍射进行结构分析以确定化合物构型和潜在生物学相关性的重要性 (Ling et al., 2008).

生物活性

在生物活性领域,已经合成了与查询分子在结构上相关的化合物,并评估了它们作为生物活性分子的潜力。例如,Reddy 等人(2015 年)合成了一系列具有噻唑部分的脲、硫脲和硒脲衍生物,并评估了它们的体外抗氧化活性。该研究强调了这些化合物作为新型强效抗氧化剂的潜力,由于它们在清除自由基方面的有希望的活性,值得进一步研究 (Reddy et al., 2015).

农业应用

一些衍生物已显示出作为植物生长调节剂的显着功效,表明了潜在的农业应用。宋等人(2006 年)合成了 N-{5-[1-(邻氯苯氧基)乙基]-1,3,4-噻二唑-2-基}-N'-(取代苯基)脲的新型衍生物,发现一些化合物表现出良好的植物生长调节剂活性。这表明这些化合物有可能通过促进植物生长和发育为农业实践做出贡献 (Song et al., 2006).

环境应用

还对相关化合物的环境应用进行了调查。任等人(2021 年)研究了尿素对燃烧烟气中氯代芳烃形成的影响,这对于了解尿素等添加剂如何影响废物焚烧过程中的污染物形成至关重要。这项研究强调了此类化合物在减轻环境污染中的重要性 (Ren et al., 2021).

属性

IUPAC Name |

1-(2-chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3S/c1-10-8-14-15(21(3)25(23,24)20(14)2)9-13(10)19-16(22)18-12-7-5-4-6-11(12)17/h4-9H,1-3H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVOYIJGSGFBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)NC3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)

![10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol](/img/structure/B2541156.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)

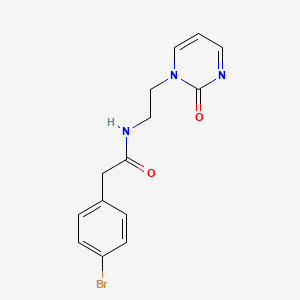

![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)

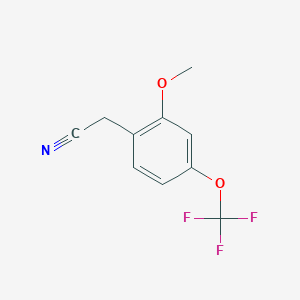

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)